MAO-A Inhibitory Potency: 7-Me-AMT Ranks as the Most Potent Inhibitor Among 13 Tested α-Methyltryptamine Analogs
In a systematic head-to-head evaluation of 13 ring-substituted AMT analogs against recombinant human MAO-A, 7-Me-AMT (IC₅₀ = 0.049 µM) achieved the lowest IC₅₀ value within the entire series, establishing it as the most potent MAO-A inhibitor among all tested α-methyltryptamine congeners [1]. The IC₅₀ range across all 13 analogs spanned 0.049 to 166 µM, with the least potent analog (1-Me-2-Ph-AMT) exhibiting an IC₅₀ approximately 3,400-fold higher than 7-Me-AMT. For reference, the established MAO-A inhibitors harmine (IC₅₀ = 0.006 µM) and harmaline (IC₅₀ = 0.011 µM) were approximately 8-fold and 4.5-fold more potent, respectively, while 5-IT (IC₅₀ = 0.20 µM) was approximately 4-fold less potent than 7-Me-AMT [1].
| Evidence Dimension | IC₅₀ for inhibition of recombinant human MAO-A (kynuramine deamination assay) |
|---|---|
| Target Compound Data | 7-Me-AMT IC₅₀ = 0.049 µM |
| Comparator Or Baseline | 13 AMT analogs: IC₅₀ range = 0.049–166 µM; Harmine IC₅₀ = 0.006 µM; Harmaline IC₅₀ = 0.011 µM; 5-IT IC₅₀ = 0.20 µM; Yohimbine IC₅₀ = 6.0 µM; 1-Me-2-Ph-AMT IC₅₀ = 166 µM (highest in series) |
| Quantified Difference | 7-Me-AMT is ~3,400-fold more potent than the weakest analog (1-Me-2-Ph-AMT); ~4-fold more potent than 5-IT; ~4.5-fold less potent than harmaline; ~8-fold less potent than harmine |
| Conditions | Recombinant human MAO-A; substrate: kynuramine; detection: HILIC-HR-MS/MS quantification of 4-hydroxyquinoline; 37 °C incubation; validated per EMA bioanalytical guidelines |
Why This Matters
For researchers procuring an AMT-series compound to study MAO-A inhibition mechanisms, 7-Me-AMT provides the highest potency within this chemically defined analog set, enabling lower working concentrations and reducing non-specific effects compared to less potent congeners.
- [1] Wagmann L, Brandt SD, Kavanagh PV, Maurer HH, Meyer MR. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters. 2017;272:84-93. doi:10.1016/j.toxlet.2017.03.007. View Source
